4-Oxo-4H-thiopyran-3-carboxylic acid
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Overview
Description
4-Oxo-4H-thiopyran-3-carboxylic acid is a heterocyclic compound containing sulfur It is characterized by a thiopyran ring, which is a six-membered ring with one sulfur atom and one ketone group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-thiopyran-3-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-thiopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
4-Oxo-4H-thiopyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Oxo-4H-thiopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in the activity of the target enzyme. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyran-2-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Contains a benzene ring fused to the pyran ring.
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: Contains a nitrogen atom in the ring structure.
Uniqueness
4-Oxo-4H-thiopyran-3-carboxylic acid is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred .
Properties
CAS No. |
51727-22-1 |
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Molecular Formula |
C6H4O3S |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
4-oxothiopyran-3-carboxylic acid |
InChI |
InChI=1S/C6H4O3S/c7-5-1-2-10-3-4(5)6(8)9/h1-3H,(H,8,9) |
InChI Key |
FDBYUDNDABZDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C(C1=O)C(=O)O |
Origin of Product |
United States |
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